molecular formula C11H12Cl2N4 B13477364 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride

Katalognummer: B13477364
Molekulargewicht: 271.14 g/mol
InChI-Schlüssel: AYKGFLFZMVMDNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride typically involves the reaction of 4-amino-1H-pyrazole with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and benzonitrile derivatives, which can have different functional groups depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride is unique due to its combination of the pyrazole ring and benzonitrile group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H12Cl2N4

Molekulargewicht

271.14 g/mol

IUPAC-Name

3-[(4-aminopyrazol-1-yl)methyl]benzonitrile;dihydrochloride

InChI

InChI=1S/C11H10N4.2ClH/c12-5-9-2-1-3-10(4-9)7-15-8-11(13)6-14-15;;/h1-4,6,8H,7,13H2;2*1H

InChI-Schlüssel

AYKGFLFZMVMDNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.